1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114272-37-6 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-9-14(8-1)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
InChI Key |
LFSLWRVQZFIQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Dihydroindene Core in 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine Analogues
Cyclization Reactions for Indene (B144670) Formation
The construction of the indene framework is often achieved through intramolecular cyclization reactions. Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes represents a mild and efficient method for producing substituted indenes in high yields. organic-chemistry.org This reaction typically proceeds through a stable benzylic carbocation intermediate formed via Markovnikov proton addition, followed by cationic cyclization. organic-chemistry.org
Transition metal catalysis offers another powerful avenue for indene synthesis. Catalysts based on platinum, ruthenium, and rhodium can facilitate the cycloisomerization of substrates like 1-alkyl-2-ethynylbenzenes. organic-chemistry.org For instance, platinum chloride (PtCl₂) is an effective catalyst for the cycloisomerization of these compounds. organic-chemistry.org Similarly, rhodium(I) catalysts can react with 2-(chloromethyl)phenylboronic acid and alkynes to yield indene derivatives. organic-chemistry.org Iron(III) chloride has also been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes with high regioselectivity. organic-chemistry.org
Table 1: Selected Cyclization Reactions for Indene Synthesis
| Catalyst/Reagent | Substrate Type | Reaction Type | Ref. |
|---|---|---|---|
| Trifluoromethanesulfonic acid (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Brønsted acid-catalyzed cyclization | organic-chemistry.org |
| Platinum(II) chloride (PtCl₂) | 1-Alkyl-2-ethynylbenzenes | Cycloisomerization | organic-chemistry.org |
| Iron(III) chloride (FeCl₃) | N-Benzylic sulfonamides and internal alkynes | C-N bond cleavage/Cyclization | organic-chemistry.org |
| Rhodium(I) complex | 2-(Chloromethyl)phenylboronic acid and alkynes | Cross-coupling/Cyclization | organic-chemistry.org |
Functionalization and Modification of Pre-existing Dihydroindene Structures
When a dihydroindene core is already present, subsequent functionalization is a key strategy for introducing necessary substituents. Asymmetric C-H functionalization is a particularly advanced technique for creating chiral indane derivatives. rsc.org For example, rhodium-catalyzed C-H insertion of donor/donor carbenes enables the rapid construction of densely substituted five-membered rings, including indanes, with high yield and stereoselectivity. nih.gov This methodology has been successfully applied to the synthesis of a patented indane estrogen receptor agonist. nih.gov
Another approach involves the enantioselective reduction of indanone precursors. acs.org Methods like the Corey-Bakshi-Shibata (CBS) reduction or copper hydride-catalyzed asymmetric reduction can produce enantioenriched indane derivatives. acs.org These can then undergo further diastereospecific and regioselective functionalization, such as rhodium-catalyzed silylation of a methyl C-H bond, to create quaternary stereocenters. acs.org
Pyrrolidine (B122466) Ring Formation and its Attachment to the Indene Moiety
The pyrrolidine ring is a privileged structural motif in medicinal chemistry, and numerous methods have been developed for its synthesis and integration with other molecular scaffolds. rsc.orgnih.gov
Multicomponent Reactions and 1,3-Dipolar Cycloadditions for Pyrrolidine Annulation
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and increasing synthetic efficacy. tandfonline.comresearchgate.netmdpi.com The [3+2] cycloaddition reaction is a cornerstone of pyrrolidine synthesis, frequently employing azomethine ylides as the 1,3-dipole. tandfonline.commdpi.com These ylides, often generated in situ from the decarboxylative condensation of α-amino acids (like sarcosine) with aldehydes or ketones (such as isatins), react with a dipolarophile (an alkene) to form the pyrrolidine ring. nih.govacs.orgacs.org
This approach is highly versatile, allowing for the synthesis of complex, densely substituted pyrrolidines, including spiro-fused systems. tandfonline.comnih.govacs.org The reaction can be performed under various conditions, including thermal reflux, and is often highly regio- and diastereoselective. nih.govacs.org The versatility of the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides allows access to a wide range of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org
Table 2: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, (E)-3-alkenyl-indolin-2-one | Reflux in solvent (e.g., methanol) | Dispiro[indoline-pyrrolidine-indoline] | acs.org |
| 1,3-Dipolar Cycloaddition | Aldehyde, Glycine, N-Phenylmaleimide | Heat | Indolizidine | mdpi.com |
| [3+2] Cycloaddition | Isatins, α-amino acids, Dipolarophiles | Varies | Spirooxindole pyrrolidines | tandfonline.comnih.gov |
| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane | TiCl₄ | Substituted Pyrrolidine | nih.gov |
Reductive Amination and Alkylation Approaches to Pyrrolidine Integration
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine via an intermediate imine or enamine, which is then reduced. pearson.com To synthesize a compound like this compound, this method can be employed by reacting a suitable indenyl aldehyde or ketone with pyrrolidine, followed by reduction. pearson.com
A variety of reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.orgpearson.com The choice of reagents and conditions can be tailored to tolerate other functional groups within the molecule. organic-chemistry.org For instance, the reaction can be performed stepwise, with the formation of the imine in methanol followed by reduction with NaBH₄ to avoid common side reactions like dialkylation. organic-chemistry.org Enzymatic approaches using imine reductases (IREDs) also offer a green and highly selective alternative, capable of catalyzing tandem inter- and intramolecular reductive aminations to form N-heterocycles. chemrxiv.org
Direct alkylation of a pre-formed amine with an appropriate alkyl halide is another fundamental approach, though it can be less controlled than reductive amination, sometimes leading to over-alkylation.
Stereoselective Synthesis of this compound and its Stereoisomers
The creation of specific stereoisomers is critical in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. The synthesis of chiral this compound and its analogues can be achieved by controlling the stereocenters on either the indene or the pyrrolidine ring.
Asymmetric synthesis of the indane core can be accomplished using chiral catalysts to direct C-H insertion reactions, as demonstrated with rhodium carbene chemistry, which can achieve high diastereomeric and enantiomeric ratios. nih.gov Similarly, enantioselective reduction of an indanone precursor can establish a chiral center on the five-membered carbocyclic ring. acs.org
For the pyrrolidine moiety, catalytic asymmetric 1,3-dipolar cycloadditions are a premier method for controlling stereochemistry. rsc.org Chiral catalysts can influence the facial selectivity of the cycloaddition, leading to the formation of specific enantiomers. rsc.org The use of chiral starting materials, such as proline or its derivatives, is another common strategy for introducing stereochemistry into the final product. mdpi.com Research on related pyrrolidinophenone compounds has shown that metabolic processes in the human body, such as the reduction of a carbonyl group, can be highly stereoselective, producing only one of two possible diastereomers. nih.gov This biological selectivity underscores the importance of developing synthetic methods that can mimic such precision. The diastereoselective synthesis of densely substituted pyrrolidines can also be achieved using chiral auxiliaries, such as an N-tert-butanesulfinyl group, which can induce a specific absolute configuration in the final product with high selectivity. acs.org
Lack of Specific Research Data Precludes Detailed Article on this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research to construct a detailed article on the specific synthetic methodologies and chemical transformations of the compound This compound as requested.
The inquiry sought in-depth information structured around highly specific subsections, including asymmetric synthetic routes using chiral auxiliaries, diastereoselective and enantioselective methodologies, and detailed derivatization strategies for both the pyrrolidine and dihydroindene moieties of the molecule.
While the existence of the compound is confirmed in chemical databases, and research on related structures and general synthetic methods for pyrrolidines and indanes is plentiful, the specific application of these techniques to This compound is not documented in the available literature. Scientific articles detailing the precise asymmetric synthesis, diastereoselective and enantioselective approaches, or functionalization strategies for this exact compound could not be located.
To generate an article that is both "thorough, informative, and scientifically accurate" as instructed, a foundation of peer-reviewed research is necessary. Without such specific data, any attempt to describe these synthetic aspects would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to an outline focused solely on this compound cannot be fulfilled when the primary research is not available.
Therefore, the creation of the requested article with the specified detailed outline is not possible at this time due to the absence of specific scientific studies on This compound .
Structure Activity Relationship Sar and Structure Target Relationship Str Investigations
Correlative Analysis of Indene (B144670) Substituent Variations with Biological Activity Profiles
The indane (or 2,3-dihydro-1H-indene) moiety is a prevalent bicyclic aromatic hydrocarbon in medicinal chemistry, valued for its rigid structure that can orient substituents in a defined three-dimensional space. nih.gov Variations in the substituents on the indane ring of related scaffolds have been shown to significantly modulate biological activity across different targets.
While direct SAR studies on 1-(2,3-dihydro-1H-inden-5-yl)pyrrolidine are not extensively detailed in publicly available literature, the principles of substituent effects can be inferred from related indane-containing molecules. For instance, in the development of acetylcholinesterase (AChE) inhibitors, the substitution pattern on an indanone core, a structurally similar moiety, is critical for potency. The compound E2020 (Donepezil), a well-known Alzheimer's drug, features a 5,6-dimethoxy substituted indanone ring. nih.gov This specific substitution pattern is crucial for its high affinity and selectivity for AChE over butyrylcholinesterase. nih.gov The methoxy (B1213986) groups are proposed to form key interactions within the active site of the enzyme, highlighting the importance of electron-donating groups at these positions. nih.gov
Similarly, research on novel anthranilic diamide (B1670390) insecticides incorporating an indane moiety found that the position of attachment and the stereochemistry of the indane group had a significant impact on insecticidal activity. mdpi.com These findings underscore that modifications to the indane ring system, whether through the addition of electron-donating or electron-withdrawing groups, or by altering its point of attachment, can profoundly influence the compound's interaction with its biological target.
The table below illustrates how different substituents on related indane and indanone cores correlate with changes in biological activity, providing a model for potential modifications to the this compound scaffold.
| Core Scaffold | Substituent(s) | Biological Target/Activity | Observed Effect of Substitution |
|---|---|---|---|
| Indanone-piperidine | 5,6-Dimethoxy | Acetylcholinesterase (AChE) Inhibition | High potency and selectivity (e.g., Donepezil). nih.gov |
| Indanone-piperidine | Unsubstituted | Acetylcholinesterase (AChE) Inhibition | Lower potency compared to substituted analogs. nih.gov |
| Indane in Anthranilic Diamides | R-configuration | Insecticidal Activity (vs. M. separata) | Significantly higher activity compared to S-configuration. mdpi.com |
| Indane-1,3-dione | 2-substituted thiophenyl groups | Anticoagulant, Analgesic, Anti-inflammatory | Activity varies based on the substitution on the thiophenyl ring. researchgate.net |
Elucidation of the Influence of Pyrrolidine (B122466) Ring Modifications on Molecular Interactions
The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry due to its unique structural properties. nih.gov Its non-planar, puckered nature and the presence of a basic nitrogen atom allow it to engage in specific three-dimensional interactions with biological targets.
The stereochemistry of the pyrrolidine ring can have a profound impact on a molecule's biological profile. nih.gov Since biological targets like receptors and enzymes are chiral, they often exhibit stereoselectivity, binding preferentially to one enantiomer or diastereomer over another. The introduction of chiral centers on the pyrrolidine ring can lead to stereoisomers with vastly different binding affinities and functional activities. nih.gov
For example, different stereoisomers can orient key functional groups in different spatial arrangements. One isomer might position a substituent for an optimal hydrogen bond or hydrophobic interaction within a receptor's binding pocket, leading to high affinity and efficacy. In contrast, its enantiomer might position the same group in a way that causes steric clash or prevents crucial interactions, resulting in low affinity or even antagonist activity. This principle is fundamental in drug design, where the selection of the correct stereoisomer is often critical for therapeutic success. nih.gov
Unlike flat aromatic rings, the saturated pyrrolidine ring is not planar. It adopts puckered conformations, often described as "envelope" or "twist" forms, a phenomenon known as pseudorotation. nih.gov This conformational flexibility is not random; the ring prefers certain low-energy conformations that can be influenced by the nature and position of its substituents.
This conformational preference is crucial for biological recognition. A specific receptor or enzyme active site has a defined three-dimensional shape. The biologically active conformation of a ligand is the one that best fits into this binding site. The pyrrolidine ring's ability to adopt a specific, low-energy pucker allows the entire molecule to present its pharmacophoric features in the precise orientation required for optimal binding. Therefore, understanding the conformational preferences of the pyrrolidine ring within the this compound scaffold is essential for predicting and explaining its interaction with biological targets.
Identification and Characterization of Essential Pharmacophores within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the essential pharmacophoric features can be deduced from its constituent parts.
The key elements of the pharmacophore are generally considered to be:
A Lipophilic/Aromatic Region: Provided by the bicyclic indane system. This region is responsible for engaging in hydrophobic and van der Waals interactions with nonpolar pockets within a receptor. The rigid nature of the indane group helps to minimize the entropic penalty upon binding.
A Basic Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is typically protonated at physiological pH, becoming a cationic center. This positively charged group is a key feature, often acting as a hydrogen bond donor or forming an ionic bond with an acidic amino acid residue (e.g., aspartate, glutamate) in the target protein.
A Defined Spatial Relationship: The specific distance and geometric arrangement between the center of the indane's aromatic ring and the basic nitrogen atom constitute a critical component of the pharmacophore. This spatial relationship dictates how the molecule fits into the binding site and interacts with key residues.
The table below summarizes the key pharmacophoric features and their putative roles in molecular interactions.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Molecular Interaction |
|---|---|---|
| Lipophilic/Aromatic Center | 2,3-Dihydro-1H-indene ring | Hydrophobic interactions, van der Waals forces, π-π stacking. |
| Cationic Center / H-Bond Donor | Protonated Pyrrolidine Nitrogen | Ionic bonding, hydrogen bonding with acidic residues (e.g., Asp, Glu). |
| 3D Structural Vector | Fixed spatial arrangement between indene and pyrrolidine | Ensures correct orientation of features for binding site complementarity. |
Pre Clinical Pharmacological and Biochemical Characterization
In Vitro Receptor and Enzyme Modulation Studies
No data is available on the ligand-target interaction profile, affinity determination, or enzymatic inhibition and activation for 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine.
Ligand-Target Interaction Profiling and Affinity Determination (e.g., GPCRs, Ion Channels, Transporters)
There are no published studies detailing the binding affinities of this compound to any G-protein coupled receptors, ion channels, or transporters.
Enzymatic Inhibition and Activation Assays
Information regarding the ability of this compound to inhibit or activate any enzymes is not available in the current scientific literature.
Cellular Pathway Modulation and Functional Investigations
There is a lack of research on the effects of this compound on intracellular signaling or its functional efficacy in cell-based assays.
Analysis of Intracellular Signaling Cascade Modulation
No studies have been found that investigate the modulation of any intracellular signaling cascades by this compound.
Cell-Based Functional Efficacy Assays (e.g., reporter gene assays, cell proliferation, viability in research models)
There are no reports on the functional efficacy of this compound in cell-based assays such as reporter gene assays or studies on cell proliferation and viability.
Pre-clinical In Vivo Pharmacological Evaluation in Animal Models
No in vivo studies in animal models have been published for this compound, and therefore no data on its pharmacological effects in a living organism is available.
Assessment in Established Disease Models
There is currently no available scientific literature detailing the evaluation of This compound in established pre-clinical disease models. This includes a lack of data regarding its potential efficacy or pharmacological activity in models of:
Neurological disorders: Such as models for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), psychiatric disorders (e.g., depression, anxiety, schizophrenia), or epilepsy.
Oncological conditions: Including in vitro cancer cell line studies or in vivo tumor models.
Infectious diseases: Pertaining to its potential as an anti-bacterial, anti-viral, anti-fungal, or anti-parasitic agent.
Inflammatory conditions: Such as models of arthritis, inflammatory bowel disease, or sepsis.
Behavioral and Physiological Assessments in Research Settings
Comprehensive behavioral and physiological assessments of This compound in research settings have not been reported in the reviewed scientific literature. Consequently, there is no available data on its effects on parameters such as locomotor activity, cognitive function, anxiety-like behaviors, or other physiological measures in animal models.
Mechanistic Elucidation at the Molecular and Cellular Levels
The molecular and cellular mechanisms of action for This compound remain uncharacterized based on available information.
Biochemical Target Identification and Validation Strategies
There are no published studies that identify or validate specific biochemical targets for This compound . Research efforts employing strategies such as affinity chromatography, radioligand binding assays, or genetic approaches to elucidate its molecular targets have not been reported.
Investigation of Allosteric Modulation and Orthosteric Binding Mechanisms
In the absence of an identified biological target, there is no information regarding the binding mechanism of This compound . Therefore, it is unknown whether the compound acts via an orthosteric (primary binding site) or allosteric (secondary regulatory site) mechanism on any receptor, enzyme, or other protein target.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is crucial for understanding the binding mechanism and affinity of potential drug candidates. For derivatives of 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine, docking simulations are used to identify key interactions within the active site of a target protein.
Research on structurally related compounds, such as 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, has utilized molecular docking to investigate their potential as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. nih.gov In these simulations, the ligand is placed into the binding site of the protein, and its conformation and interaction energies are calculated. The results help identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. nih.gov For example, a docking study might reveal that the pyrrolidine (B122466) nitrogen acts as a hydrogen bond acceptor, while the indene (B144670) group fits into a hydrophobic pocket of the receptor.
These simulations provide a static picture of the binding pose. The outcomes are often quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol), and the root-mean-square deviation (RMSD) to validate the docking protocol. bohrium.com
Table 1: Example Molecular Docking Results for a Hypothetical Target
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound | Kinase X | -8.5 | LYS78, GLU95 | Hydrogen Bond |
| PHE156, LEU160 | Hydrophobic | |||
| Derivative A | Kinase X | -9.2 | LYS78, ASP170 | Hydrogen Bond, Salt Bridge |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of a compound with its biological activity. jocpr.comnih.gov This approach is fundamental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules, thereby reducing the need for extensive and costly animal testing. nih.gov
For a series of this compound derivatives, a QSAR model would be developed by first calculating various molecular descriptors. These descriptors can be categorized as 2D (e.g., molecular weight, topological indices) or 3D (e.g., steric and electrostatic fields). pharmacy180.com The biological activity (e.g., IC50 values) is then correlated with these descriptors using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). brieflands.com
A resulting QSAR equation might take the form: log(1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
This model can then be used to predict the activity of new, unsynthesized derivatives, guiding chemists to focus on synthesizing only the most promising candidates. nih.gov QSAR studies on other pyrrolidine derivatives have shown that properties like polar surface area and aromatic ring count are often important for activity. nih.gov
Table 2: Example of Molecular Descriptors Used in QSAR Modeling
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Governs hydrophobicity and membrane permeability |
| Molecular Weight (MW) | Mass of the molecule | Affects size and diffusion properties |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Influences hydrogen bonding capacity and cell penetration |
| Number of H-bond Donors/Acceptors | Count of atoms that can participate in H-bonds | Crucial for specific interactions with the protein target |
Pharmacophore Development and Virtual Screening Methodologies
A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are developed based on the structures of known active ligands and are used in virtual screening to rapidly search large compound databases for new potential hits. mdpi.com
For this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the pyrrolidine nitrogen), a hydrophobic aromatic region (the indene ring system), and specific spatial arrangements of these features. Once a reliable pharmacophore model is built, it can be used as a 3D query to filter databases containing millions of compounds. mdpi.com This process, known as virtual screening, significantly narrows down the number of molecules that need to be tested experimentally. nih.gov
The hits from virtual screening are then typically subjected to further analysis, such as molecular docking, to refine the selection before synthesis and biological evaluation. nih.gov This hierarchical approach improves the efficiency of lead discovery. nih.gov
Table 3: Hypothetical Pharmacophore Features for a this compound-based Inhibitor
| Feature | Type | Location | Tolerance Sphere (Å) |
|---|---|---|---|
| HBA 1 | Hydrogen Bond Acceptor | Pyrrolidine Nitrogen | 1.5 |
| HY/AR 1 | Hydrophobic/Aromatic | Centroid of Indene Benzene Ring | 2.0 |
| HY 2 | Hydrophobic | Aliphatic portion of Indene | 1.8 |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Dynamics
While molecular docking provides a static view of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations calculate the motion of atoms over time, providing detailed insights into the conformational flexibility of the protein and ligand, the stability of their complex, and the thermodynamics of binding. uzh.chrsc.org
An MD simulation of this compound bound to its target protein would start with the docked pose. The system is then solvated in a water box with ions to mimic physiological conditions. escholarship.org The simulation, typically running for nanoseconds to microseconds, reveals how the ligand and protein adapt to each other. escholarship.org
This technique is invaluable for:
Confirming Binding Stability: Assessing whether the ligand remains stably bound in the active site over time. researchgate.net
Analyzing Conformational Changes: Observing how the protein structure changes upon ligand binding, a phenomenon known as induced fit. uzh.ch
Identifying Key Interactions: Determining which interactions (e.g., hydrogen bonds) are most persistent and crucial for binding affinity.
Calculating Binding Free Energy: Using advanced methods to provide a more accurate estimation of the binding affinity than docking scores alone.
The analysis of MD trajectories can reveal transient binding pockets or conformational states that are not apparent from static crystal structures, providing critical information for designing more potent and selective inhibitors. rsc.org
Metabolic and Pharmacokinetic Research Pre Clinical Focus
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)
The assessment of metabolic stability is a key step in early drug discovery, providing an initial indication of a compound's persistence in the body. These assays typically utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, which contain the primary enzymes responsible for drug metabolism. The most common in vitro methods for determining metabolic stability involve incubating the compound with human liver microsomes (HLM) or suspended hepatocytes.
In these experiments, the compound of interest is incubated with liver microsomes or hepatocytes, and the concentration of the parent compound is measured over time. The rate of disappearance is then used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life or high clearance rate may indicate that the compound is rapidly metabolized in the body, which could affect its therapeutic efficacy. For instance, studies on various compounds have shown that those with low clearance ratios in human or rat liver microsomes are considered more stable.
Currently, specific data from in vitro metabolic stability studies (e.g., half-life, intrinsic clearance) for 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine in liver microsomes or hepatocytes are not available in the reviewed scientific literature.
Identification and Characterization of Metabolites in Pre-clinical Biological Systems
Identifying the metabolic fate of a drug candidate is crucial, as metabolites can contribute to the compound's efficacy, toxicity, and potential for drug-drug interactions. In vitro systems, such as liver S9 fractions or microsomes, are frequently used to generate and identify potential metabolites. These studies help to elucidate the primary metabolic pathways, which often involve Phase I reactions (like oxidation, reduction, hydrolysis) mediated by enzymes such as the cytochrome P450 (CYP450) family, and Phase II reactions (conjugation).
For example, research on a related but distinct compound, 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI), identified several Phase I metabolic pathways, including hydroxylation at the indan (B1671822) skeleton and stereoselective reduction of the carbonyl group. Such studies typically utilize advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the chemical structures of the metabolites formed.
Detailed information regarding the specific metabolites of this compound in any pre-clinical biological system has not been documented in the available literature.
Absorption, Distribution, and Excretion (ADE) Studies in Pre-clinical Animal Models
ADE studies are essential for characterizing the pharmacokinetic profile of a compound. These studies track the journey of the compound through the body, from its absorption into the bloodstream to its distribution into various tissues and its eventual elimination.
The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical determinant of its oral bioavailability and site of action. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cells are commonly used to predict a compound's passive diffusion and interaction with efflux transporters. These assays provide data on the apparent permeability coefficient (Papp), which helps classify the absorption potential of a drug candidate. Drug transporters play a significant role in the delivery and excretion of drugs and their metabolites, and in vitro assays can rapidly identify interactions between a compound and a specific transporter.
Specific experimental data on the membrane permeability or in vitro transport characteristics of this compound are not currently published.
Understanding where a compound distributes within the body is key to assessing its potential efficacy and toxicity. Pre-clinical tissue distribution studies are typically conducted in animal models, such as rats, following administration of the compound. Concentrations of the compound are then measured in various tissues (e.g., liver, kidney, heart, lung, brain) and plasma at different time points. For example, a study on a compound known as Indo5 in rats showed its highest distribution in the liver, with an inability to cross the blood-brain or blood-testes barriers. This information is vital for identifying target organs and potential sites of accumulation or toxicity.
No specific tissue distribution or biodistribution data for this compound in any pre-clinical animal model were found in the reviewed literature.
Development of Bioanalytical Methods for Compound Quantification in Pre-clinical Biological Matrices
The development and validation of sensitive and selective bioanalytical methods are fundamental for accurately quantifying a drug and its metabolites in biological matrices like plasma, urine, or tissue homogenates. These methods are essential for supporting pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technology for this purpose due to its high sensitivity and specificity.
The validation process ensures that the analytical method is reliable and reproducible for its intended use. Key validation parameters, as often guided by regulatory agencies like the FDA, include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability. For instance, a method is validated by demonstrating that the mean value of accuracy determinations is within ±15% of the theoretical value and the precision is less than 15%.
While general principles of bioanalytical method development are well-established, specific validated methods for the quantification of this compound in pre-clinical biological matrices have not been published. For the related compound 5-PPDI, a method using liquid chromatography high-resolution tandem mass spectrometry was developed for its detection in human urine.
Advanced Research Avenues and Future Directions
Design and Development of Novel 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine-based Chemical Probes
The development of chemical probes is essential for elucidating the biological functions of proteins and other macromolecules. The this compound scaffold can be systematically modified to create a range of chemical probes. These probes are designed to interact with specific biological targets, enabling their identification, visualization, and functional characterization.
Key modifications to the parent scaffold to generate chemical probes include the incorporation of:
Reporter Tags: Attaching fluorescent dyes (fluorophores) or biotin (B1667282) tags allows for the visualization and isolation of target proteins.
Photoaffinity Labels: Introducing photoreactive groups, such as azides or diazirines, enables the formation of covalent bonds with the target molecule upon photoactivation, facilitating target identification.
Reactive Groups: The inclusion of specific reactive moieties can be used to map active sites or points of interaction within a biological system.
These probes are instrumental in target validation and understanding the mechanism of action of potential drug candidates derived from the indene-pyrrolidine core.
| Probe Type | Modification to Scaffold | Application | Example Functional Group |
| Fluorescent Probe | Covalent attachment of a fluorophore | Cellular imaging, fluorescence polarization assays | Fluorescein, Rhodamine |
| Affinity Probe | Incorporation of a biotin tag | Target protein pull-down and identification | Biotin |
| Photoaffinity Probe | Addition of a photoreactive group | Covalent labeling and identification of binding partners | Phenyl azide, Benzophenone |
Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design Principles
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds for challenging drug targets. drughunter.comfrontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to the target. drughunter.comnih.gov The indane and pyrrolidine (B122466) motifs of this compound can serve as valuable starting fragments in FBDD campaigns. researchgate.netdrugdiscoverychemistry.com Once a fragment hit is identified, it can be grown or linked with other fragments to develop a more potent, drug-like molecule. frontiersin.org
Furthermore, the scaffold can be adapted for the design of covalent inhibitors. This strategy involves incorporating a reactive electrophilic group, or "warhead," into the molecule that can form a stable covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) on the target protein. nih.govmdpi.com This approach can lead to inhibitors with high potency and prolonged duration of action. nih.gov The design of such inhibitors requires a detailed understanding of the target's structure to ensure selective modification. nih.gov
| Design Principle | Application to Indene-Pyrrolidine Scaffold | Key Advantage |
| Fragment-Based Drug Discovery (FBDD) | The indane or pyrrolidine rings can be used as initial fragments for screening. | Efficient sampling of chemical space and generation of high-quality starting points for drug design. researchgate.net |
| Covalent Inhibitor Design | The scaffold can be functionalized with an electrophilic "warhead" (e.g., an acrylamide (B121943) group). | Increased potency and prolonged duration of action due to irreversible binding to the target protein. nih.gov |
Exploration of Polypharmacology and Multi-Target Ligand Design Strategies
The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the realization that complex diseases often involve multiple biological pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial attribute. bohrium.com The design of multi-target-directed ligands (MTDLs) aims to intentionally create molecules that can modulate several targets simultaneously, which may lead to enhanced efficacy or reduced side effects. nih.govnih.gov
The this compound scaffold is well-suited for the development of MTDLs. Its distinct structural components can be independently modified to optimize interactions with different biological targets. For example, the indane portion could be tailored to bind to one receptor, while the pyrrolidine ring and its substituents are modified to interact with another. ebi.ac.uk This modularity allows for the creation of compounds with carefully balanced activities against a desired set of targets.
Applications in Chemical Biology Tools and Assay Development
Beyond their potential as therapeutic agents, derivatives of this compound can be developed into valuable chemical biology tools to probe biological systems. For instance, by immobilizing a derivative onto a solid support, such as agarose (B213101) beads, an affinity chromatography matrix can be created. This tool can be used to isolate and identify binding partners of the compound from complex biological mixtures like cell lysates.
Additionally, these derivatives can be integrated into various assay formats. For example, fluorescently labeled versions can be used in fluorescence polarization (FP) assays to study binding interactions in a high-throughput manner. nih.gov The development of such tools and assays is crucial for advancing our understanding of the molecular mechanisms underlying disease and for the discovery of new drug targets. semanticscholar.org
Implementation of Green Chemistry Principles in the Synthesis of Indene-Pyrrolidine Scaffolds
The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to minimize environmental impact. The synthesis of the indene-pyrrolidine scaffold and its derivatives can be optimized to be more sustainable. nih.gov
Key green chemistry strategies applicable to this scaffold include:
Catalysis: Utilizing efficient and reusable catalysts to minimize waste and energy consumption. rsc.org
Alternative Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Energy Efficiency: Employing methods like microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy usage. nih.govunipa.it
Multicomponent Reactions: Developing one-pot reactions where multiple starting materials are combined to form the desired product in a single step, which can significantly improve efficiency and reduce waste. beilstein-journals.org
By adopting these principles, the synthesis of this important chemical scaffold can be made more economical and environmentally friendly. mdpi.com
Q & A
Q. What are the established synthetic routes for 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine, and how can researchers optimize yield and purity?
- Methodological Answer : Multicomponent reactions (MCRs) are commonly employed for synthesizing indene-pyrrolidine derivatives. For example, spiro[indene-pyridine] compounds are synthesized via MCRs using ethyl fluoroacetate, substituted indoles, and aldehydes under solvent-free conditions, achieving yields of 65-80% (Table 2, Entry I) . To optimize purity, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended, followed by recrystallization in ethanol. Reaction monitoring via TLC (Rf = 0.3–0.5) ensures intermediate control.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare -NMR shifts for pyrrolidine protons (δ 2.7–3.1 ppm) and indene aromatic protons (δ 6.8–7.2 ppm). -NMR should confirm sp-hybridized carbons in the dihydroindenyl moiety (δ 30–40 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogous dihydroindenone derivatives (e.g., (E)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one) .
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 228.149 for CHN).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, analogs like 5-methyl-2,3-dihydro-1H-indene require:
- PPE : Nitrile gloves, lab coats, and fume hoods for aerosol prevention .
- First Aid : Immediate rinsing with water for skin contact and medical consultation for inhalation .
- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation.
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s biological activity while minimizing confounding variables?
- Methodological Answer : Adopt an embedded experimental design :
- Quantitative Phase : Measure IC values against target enzymes (e.g., kinases) using dose-response assays (n ≥ 3 replicates).
- Qualitative Phase : Conduct molecular dynamics simulations to assess binding modes .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only negative controls. Statistical analysis via ANOVA (p < 0.05) ensures robustness .
Q. What computational strategies are effective for predicting the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials and nucleophilic sites .
- ADMET Prediction : Use tools like SwissADME to estimate logP (≈2.5), aqueous solubility (≈–3.5 LogS), and blood-brain barrier permeability .
- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., GPCRs), validated by free energy scoring (ΔG ≤ –8 kcal/mol) .
Q. How should researchers address contradictory data in studies of the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between datasets. Confounding factors (e.g., light exposure) require factorial ANOVA .
- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., ring-opened aldehydes or pyrrolidine N-oxides) .
Q. What advanced techniques are recommended for studying the compound’s interaction with cellular membranes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips to measure binding kinetics (k/k) .
- Fluorescence Anisotropy : Label the compound with BODIPY and monitor membrane fluidity changes in liposomes (DPH as a reference) .
- Cryo-EM : Resolve membrane-bound conformations at near-atomic resolution, as applied to pyridine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
